Advanced Pharmacochemistry of 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Hydrochloride Derivatives: Synthesis, Mechanisms, and Therapeutic Applications
Advanced Pharmacochemistry of 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Hydrochloride Derivatives: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
The 1,5-benzothiazepine scaffold is a privileged heterocycle in medicinal chemistry, historically recognized for its cardiovascular applications (e.g., the calcium channel blocker diltiazem)[1]. However, the fully saturated 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives represent a distinct pharmacophore. Their unique conformational flexibility enables interactions with a diverse array of biological targets, including Angiotensin-Converting Enzyme (ACE) and novel oncological pathways[2][3]. Furthermore, the formulation of these derivatives as hydrochloride salts is a critical step in drug development, drastically enhancing aqueous solubility, stability, and bioavailability[4].
Structural Significance & Pharmacophore Analysis
The saturation of the 2,3-dihydro imine or enamine double bonds to form the 2,3,4,5-tetrahydro core fundamentally alters the 3D geometry of the 7-membered thiazepine ring[5]. This increased sp³ character allows for precise spatial orientation of functional groups at the C2, C3, and C5 positions.
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Why 2,3,4,5-Tetrahydro? The fully saturated ring provides the necessary flexibility to adopt optimal binding conformations. For instance, in ACE inhibitors like CV-5975, the tetrahydro core correctly positions the 3-amino substituent to coordinate with the active-site zinc ion, a mechanism not possible with rigid, unsaturated analogs[3][6].
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Why Hydrochloride Salts? The basic nitrogen at the 5-position or on peripheral amine side chains presents a liability for aqueous solubility. Conversion to a hydrochloride salt protonates these basic centers, lowering the partition coefficient (LogP) to an optimal range for gastrointestinal absorption and enabling stable solid-state formulations without compromising the intrinsic target affinity[4][7].
Biological Targets and Mechanisms of Action
The pharmacological profile of 2,3,4,5-tetrahydro-1,5-benzothiazepines is heavily dictated by their peripheral substitutions:
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ACE Inhibition : Derivatives featuring a 1-carboxy-ω-(4-piperidyl)alkyl group at the 3-position (e.g., CV-5975) exhibit potent, long-lasting ACE inhibition[3]. The length of the carbon chain directly correlates with the duration of in vivo activity[6].
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Anticancer Activity : Halogenated phenyl substitutions at the C2 position significantly enhance cytotoxicity against cancer cell lines (e.g., Hep G-2, DU-145). The mechanism involves the stabilization of the FKBP12 complex or the inhibition of tyrosine kinases[2].
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CNS & Antimicrobial Modulators : Lipophilic side chains enable blood-brain barrier penetration for psychotropic applications (analogous to thiazesim and quetiapine)[1][4], while fluorinated derivatives exhibit potent broad-spectrum antimicrobial activity[8].
Pharmacological targeting pathways of 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative data highlights the versatility of the scaffold. Table 1 summarizes the biological efficacy of key derivatives, demonstrating how specific structural modifications drive target affinity.
Table 1: Comparative Biological Activity of Selected 1,5-Benzothiazepine Derivatives
| Compound / Derivative | Biological Target / Assay | Potency (IC50 / MIC) | Key Structural Feature | Reference |
| CV-5975 | ACE Inhibition (in vitro) | Highly Potent (nM range) | 3-amino-4-oxo-2,3,4,5-tetrahydro core | [3] |
| Compound 2c | Hep G-2 (Liver Cancer) | IC50 = 3.29 ± 0.15 µM | 2-phenyl halogenation | [2] |
| Compound BT6 | Escherichia coli | MIC = 0.8 µg/mL | Fluorine at phenyl ring | [8] |
| Compound 34 | Anticonvulsant (in vivo) | Superior to Phenytoin | N-substituted lipophilic tail | [4] |
Synthetic Methodologies & Workflows
Synthesizing optically active 2,3,4,5-tetrahydro-1,5-benzothiazepines requires precise stereocontrol. A highly effective two-step protocol involves a catalytic asymmetric sulfa-Michael addition followed by an intramolecular reductive amination[9]. Alternative methods include the reductive expansion of 1-thiochromanone oximes with lithium aluminum hydride[1].
Step-by-step synthetic workflow for 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochlorides.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, ensuring reproducibility requires building validation checkpoints into every protocol. Do not proceed to subsequent steps without confirming the intermediate milestones.
Protocol 1: Asymmetric Synthesis & Hydrochloride Salt Formation
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Objective : Synthesize the core scaffold with high diastereoselectivity and convert it to a water-soluble hydrochloride salt[7][9].
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Causality & Logic :
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Why Sulfa-Michael? Establishes the critical C-S bond with absolute stereocontrol using a bifunctional organocatalyst[9].
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Why Reductive Amination? Closes the 7-membered ring while fully saturating the nitrogen, avoiding the unstable 2,3-dihydro imine intermediate.
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Why HCl gas in dry ether? Prevents hydrolysis of intermediates and ensures quantitative precipitation of the amine salt[7].
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Step-by-Step Methodology:
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Sulfa-Michael Addition : Dissolve 2-aminothiophenol (1.0 eq) and the target α,β-unsaturated ketone (1.1 eq) in dry toluene. Add a bifunctional thiourea organocatalyst (10 mol%). Stir at room temperature for 24 hours.
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Validation Checkpoint: Perform TLC monitoring (Hexane:EtOAc 4:1). Proceed only when complete consumption of the thiol is observed.
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Reductive Cyclization : To the crude Michael adduct, add glacial acetic acid and sodium cyanoborohydride (NaBH₃CN, 2.0 eq) at 0 °C. Stir for 12 hours at room temperature.
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Validation Checkpoint: LC-MS analysis must show the [M+H]⁺ mass corresponding to the fully saturated 7-membered ring, confirming the reduction of the intermediate imine[9].
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Work-up & Purification : Quench the reaction with saturated NaHCO₃, extract with dichloromethane, dry over anhydrous MgSO₄, and purify via flash chromatography.
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Hydrochloride Salt Formation : Dissolve the purified free base in minimal dry diethyl ether. Bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) dropwise at 0 °C until precipitation ceases.
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Validation Checkpoint: The formation of a white crystalline solid indicates successful salt formation. Filter, wash with cold ether, and dry under vacuum. ¹H-NMR (in D₂O or DMSO-d₆) will confirm the downfield shift of the protonated amine protons[7].
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Protocol 2: In Vitro Cytotoxicity Assay (MTT) for Anticancer Evaluation
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Objective : Evaluate the antiproliferative activity of the synthesized hydrochloride derivatives[2].
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Causality & Logic :
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Why Hep G-2? Liver cancer lines have shown high sensitivity to halogenated benzothiazepines[2].
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Why use the HCl salt? Ensures complete dissolution in the aqueous cell culture media without excessive DMSO, which could cause background cytotoxicity.
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Step-by-Step Methodology:
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Cell Seeding : Seed Hep G-2 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C, 5% CO₂.
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Treatment : Prepare serial dilutions of the 1,5-benzothiazepine HCl salt in culture media (0.1 µM to 100 µM). Treat cells for 48 hours.
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Validation Checkpoint: Include a vehicle control (media only) and a positive control (e.g., Methotrexate) to validate assay sensitivity and baseline viability[2].
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MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan.
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Solubilization & Reading : Remove media, add 150 µL DMSO to dissolve formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
References
- Synthesis and Angiotensin converting Enzyme Inhibitory Activity of 1, 5-Benzothiazepine and 1, 5-Benzoxazepine Deriv
- 1, 5-BENZOTHIAZEPINES | Journal of Global Trends in Pharmaceutical Sciences |
- 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evalu
- Catalytic Approaches to Optically Active 1,5-Benzothiazepines | ACS C
- (R)-3-[(S)-1-carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5- tetrahydro-1,5-benzothiazepine-5-acetic acid (CV-5975): a new potent and long-lasting inhibitor of angiotensin converting enzyme | PubMed |
- 1, 5-Benzothiazepine: As Potential Biologically Active Agent | Der Pharma Chemica |
- Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applic
- Improved Method for the Synthesis of New 1,5-Benzothiazepine Derivatives as Analogues of Anticancer Drugs | MDPI |
- Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives | ResearchG
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